molecular formula C22H24FN3OS B2654053 N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893789-17-8

N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2654053
CAS No.: 893789-17-8
M. Wt: 397.51
InChI Key: IAPGSNKBVATHAK-UHFFFAOYSA-N
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Description

Historical Context of Spiro-Quinazoline Compounds in Medicinal Chemistry

Spirocyclic quinazolines represent a subclass of nitrogen-containing heterocycles characterized by a fused bicyclic system where a quinazoline moiety shares a single atom (spiro center) with another cyclic structure. The quinazoline core, first synthesized in 1895 via decarboxylation of quinazoline-2-carboxylic acid, gained prominence in drug discovery due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors. Early spiro-quinazoline derivatives, such as spiro[quinazoline-2(1H),2'-indan]-4(3H)-one, demonstrated the feasibility of spirocyclization reactions using bases like KHMDS, paving the way for more complex analogs.

The integration of spirocyclic frameworks into quinazoline systems, as seen in N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide , emerged from efforts to enhance molecular rigidity and improve binding selectivity. For instance, spiro[cycloheptane-1,2'-quinazoline] derivatives were first reported in the early 2000s, leveraging cyclocondensation strategies between 2-aminobenzamides and cyclic ketones. These innovations addressed limitations of planar quinazoline structures, such as metabolic instability, by introducing three-dimensional topology.

Significance of this compound in Drug Discovery

This compound exemplifies the convergence of three critical structural features:

  • Spirocyclic Core : The fusion of a cycloheptane ring with quinazoline imposes conformational constraints, potentially reducing off-target interactions.
  • Sulfanyl Linker : The thioether (-S-) bridge between the spiro system and acetamide group enhances metabolic stability compared to oxygen analogs.
  • 3-Fluorophenyl Substituent : Fluorine’s electronegativity modulates electronic properties, improving membrane permeability and target affinity.

Comparative studies with non-spiroquinazoline analogs, such as 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetamide, reveal that the spirocyclic framework in This compound confers superior binding to kinases and GPCRs, as evidenced by computational docking simulations. Additionally, the compound’s molecular weight (calculated as 383.47 g/mol based on C~22~H~22~FN~3~O~2~S) falls within Lipinski’s "rule of five" guidelines, suggesting favorable oral bioavailability.

Research Objectives and Scope of Current Studies

Recent investigations prioritize three objectives:

  • Synthetic Optimization : Developing one-pot methodologies to streamline the synthesis of the spirocyclic core, which currently requires multistep sequences involving cyclocondensation, sulfanylation, and amidation.
  • Biological Profiling : Evaluating inhibitory activity against inflammation-related targets (e.g., COX-2, TNF-α) and oncology targets (e.g., EGFR, VEGFR). Preliminary data indicate nanomolar IC~50~ values in TNF-α suppression assays.
  • Structure-Activity Relationship (SAR) Studies : Systematically modifying the fluorophenyl group and sulfanyl linker to quantify contributions to potency and selectivity. For example, replacing fluorine with chlorine or methyl groups alters logP values by ±0.3 units, impacting cellular uptake.

Current research excludes pharmacokinetic and toxicological assessments, focusing instead on mechanistic studies and analog design. Collaborative efforts between academic and industrial laboratories aim to advance this compound into preclinical candidacy within the next five years.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3OS/c23-16-8-7-9-17(14-16)24-20(27)15-28-21-18-10-3-4-11-19(18)25-22(26-21)12-5-1-2-6-13-22/h3-4,7-11,14,25H,1-2,5-6,12-13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPGSNKBVATHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spiroquinazoline core: This can be achieved by reacting a quinazoline derivative with a cycloheptane derivative under specific conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the quinazoline ring with a 3-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the sulfanylacetamide moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), and a suitable solvent, like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide exhibit promising anticancer properties. The compound's structure allows it to interact with key enzymes involved in cancer progression. For instance, its potential as a GSK-3β inhibitor has been highlighted, which is crucial in the regulation of cell proliferation and apoptosis. The inhibition of GSK-3β may lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents .

Neuroprotective Effects

Research has also suggested that this compound may have neuroprotective effects. Compounds with similar frameworks have been studied for their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity against various pathogens. Preliminary tests on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a potential for development as an antimicrobial agent .

Case Study on Anticancer Activity

A study published in 2024 demonstrated that a derivative of this compound significantly inhibited the growth of various cancer cell lines by targeting GSK-3β pathways. The results indicated a dose-dependent response, with IC50 values suggesting effective concentrations for therapeutic use .

Neuroprotective Study

In another study aimed at evaluating neuroprotective effects, researchers found that compounds with similar structures could reduce neuronal apoptosis induced by oxidative stress in vitro. This was attributed to their ability to modulate signaling pathways associated with inflammation and cell survival .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the fluorine atom may enhance its binding affinity to certain targets, while the spiro structure could provide unique conformational properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Spirocyclic Systems

N-(2,4-Difluorophenyl)-2-(1′H-spiro[cyclopentane-1,2′-quinazolin]-4′-ylsulfanyl)acetamide
  • Key Differences :
    • Cyclopentane (5-membered) vs. cycloheptane (7-membered) in the spiro system.
    • Fluorine substitution at 2,4-positions on the phenyl ring vs. 3-fluorophenyl in the target compound.
  • Impact: Smaller spiro ring (cyclopentane) may reduce steric hindrance but limit hydrophobic interactions.
2-((1′H-Spiro[cyclohexane-1,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin]-4′-yl)sulfanyl)acetamide
  • Key Differences: Pyridothienopyrimidine core replaces quinazoline. Cyclohexane spiro ring vs. cycloheptane.
  • Impact: Extended aromaticity in the pyridothienopyrimidine system may improve π-stacking interactions. Reduced ring size (cyclohexane) could modulate solubility and bioavailability .

Thioacetamide Derivatives with Fluorinated Aryl Groups

2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38)
  • Key Differences :
    • Triazole ring replaces spiroquinazoline.
    • Fluorine substitution on benzyl vs. phenyl.
  • Bioactivity :
    • Exhibits antibacterial activity (MIC = 16 µg/mL against E. coli), suggesting thioacetamide’s role in disrupting bacterial membranes .
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-isopropylphenyl)acetamide
  • Key Differences: 4-Amino-1,2,4-triazole core with 2-fluorophenyl substituent. Isopropylphenyl group enhances lipophilicity.
  • Bioactivity :
    • Structural flexibility from the triazole may improve target engagement in enzyme inhibition .

Spirocyclic Derivatives with Bioactive Profiles

2-Chloromethyl-3H-spiro[benzo[h]quinazoline-5,1′-cycloheptane]-4(6H)-one
  • Key Differences :
    • Chloromethyl and ketone groups replace thioacetamide.
    • Benzoquinazoline fused to cycloheptane.
  • Bioactivity :
    • Demonstrates antitumor activity (IC₅₀ = 8.2 µM against MCF-7 cells), highlighting the importance of the spirocyclic framework in cytotoxicity .

Key Findings and Implications

  • Spiro Ring Size : Larger spiro rings (e.g., cycloheptane) improve hydrophobic interactions but may reduce solubility.
  • Fluorine Position : 3-Fluorophenyl in the target compound balances electronegativity and steric effects compared to 2,4-difluorophenyl analogs.
  • Thioacetamide vs. Triazole : Thioacetamide derivatives show broader antibacterial activity, while triazole-based compounds excel in enzyme inhibition.

Biological Activity

N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a novel compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a spirocyclic moiety linked to a quinazoline derivative, which is known for its bioactive properties. The fluorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. A study demonstrated that it inhibits LPS-induced TNFα release in microglial cells, suggesting an anti-inflammatory mechanism that may protect neuronal cells from inflammatory damage .

2. Inhibition of Kinases

The compound has shown inhibitory activity against various kinases, including GSK-3β. Inhibiting this kinase is significant due to its role in neurodegenerative diseases. The IC50 values for related compounds have been reported as low as 8 nM, indicating strong inhibitory potential .

Kinase IC50 (nM) Mechanism of Action
GSK-3β8Competitive inhibition
ROCK-1VariablePotential involvement in neuroprotection

3. Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways has been highlighted in several studies. It was found to reduce the release of pro-inflammatory cytokines in human monocytes, which is crucial for conditions characterized by chronic inflammation .

Case Studies

Several case studies have explored the pharmacological effects of similar compounds with structural analogies:

  • Case Study 1 : A compound structurally similar to this compound was tested for its effects on neuroinflammation in a rat model of Alzheimer's disease. The results indicated significant reductions in amyloid plaque formation and improved cognitive function .
  • Case Study 2 : Another study focused on the anti-cancer properties of related quinazoline derivatives, showing that they inhibited tumor growth in xenograft models through apoptosis induction and cell cycle arrest .

Research Findings

Recent research has emphasized the importance of the sulfonamide group in enhancing the biological activity of compounds similar to this compound:

  • In vitro Studies : In vitro assays revealed that modifications within the carboxamide moiety can significantly alter the potency against kinases like GSK-3β and IKK-β .
  • In vivo Studies : Animal models have shown promising results regarding the safety profile and efficacy of this class of compounds, with minimal adverse effects observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between sulfanyl-acetamide derivatives and fluorophenyl intermediates. For example, in analogous compounds, dichloromethane is used as a solvent with triethylamine as a base to facilitate amide bond formation at 273 K. Purification via extraction (e.g., aqueous HCl wash, NaHCO₃ neutralization) and slow evaporation crystallization (e.g., from toluene) yields pure crystals . Optimization includes controlling stoichiometry (1:1 molar ratio of reactants) and reaction time (3–5 hours) to achieve >70% yield .

Q. How is the molecular structure characterized using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and dihedral angles critical for conformational analysis. For example, in related acetamides, the dihedral angle between the fluorophenyl and spiro-quinazoline rings averages 60.5°, indicating moderate planarity distortion. Hydrogen bonding (N–H···O) and π-π stacking further stabilize the crystal lattice . Data refinement uses riding models for H atoms and isotropic displacement parameters (Ueq = 1.2× parent atom) .

Q. What physicochemical properties are critical for stability and solubility in research settings?

  • Methodological Answer : Key properties include:

  • LogP : ~2.5 (predicted via PubChem), indicating moderate lipophilicity suitable for cellular uptake .
  • Thermal stability : Melting points >420 K (observed in analogous compounds) suggest robustness under standard lab conditions .
  • Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates DMSO or ethanol as solvents for biological assays .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates molecular electrostatic potential (MESP) surfaces to identify nucleophilic/electrophilic regions. HOMO-LUMO analysis (energy gap ~4.5 eV) predicts charge transfer interactions. Docking studies (e.g., AutoDock Vina) model binding affinities to enzymes like HIV-1 reverse transcriptase, with binding energies ≤−8.2 kcal/mol indicating strong inhibition potential .

Q. How do structural modifications affect bioactivity based on structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Sulfanyl group replacement : Substituting sulfur with oxygen reduces bioactivity by 40% in antifungal assays, suggesting sulfur’s role in target binding .
  • Fluorophenyl position : 3-fluorine substitution enhances metabolic stability compared to 4-fluoro analogs (t½ increased by 2.3×) .
  • Spirocyclic modifications : Enlarging the cycloheptane ring improves selectivity for kinase inhibitors (IC50 < 50 nM) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Comparative assays : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines) to minimize variability .
  • Structural validation : Re-analyze disputed compounds via SCXRD to confirm regiochemistry (e.g., triazole vs. oxadiazole ring formation) .
  • Meta-analysis : Pool data from >10 studies to identify outliers (e.g., Z-score >3) and exclude artifacts .

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